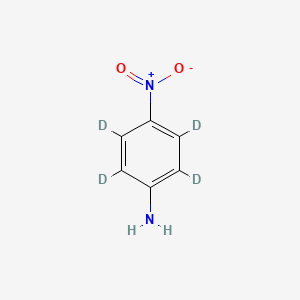

4-Nitroaniline-2,3,5,6-D4

Overview

Description

4-Nitroaniline-2,3,5,6-D4, also known as 4-Nitrobenzen-2,3,5,6-d4-amine, is an isotopically labeled compound with the molecular formula C6H2D4N2O2 and a molecular weight of 142.15 g/mol . This compound is a derivative of 4-nitroaniline, where the hydrogen atoms at positions 2, 3, 5, and 6 are replaced by deuterium atoms. It is primarily used in scientific research, particularly in the field of proteomics .

Mechanism of Action

Target of Action

4-Nitroaniline-2,3,5,6-D4 is a labelled analogue of 4-Nitroaniline

Mode of Action

It’s known that 4-nitroaniline, the compound it’s an analogue of, has a critical effect of methaemoglobin formation in humans and animals . Methaemoglobin is a form of hemoglobin that is altered such that it cannot bind oxygen, which in turn leads to methemoglobinemia, a condition characterized by a reduced ability of the blood to carry oxygen.

Biochemical Pathways

For instance, 4-Nitroaniline is known to induce mutations in bacteria and is clastogenic to mammalian cells .

Pharmacokinetics

It’s known that 4-nitroaniline, the compound it’s an analogue of, is primarily excreted in urine .

Result of Action

4-nitroaniline, the compound it’s an analogue of, is known to cause methaemoglobin formation in humans and animals . This can lead to methemoglobinemia, a condition characterized by a reduced ability of the blood to carry oxygen.

Action Environment

It’s known that 4-nitroaniline, the compound it’s an analogue of, is stable under normal conditions .

Biochemical Analysis

Biochemical Properties

4-Nitroaniline-2,3,5,6-D4 plays a significant role in biochemical reactions, particularly in the study of metabolic pathways. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with cytochrome P450 enzymes, which are involved in the oxidative metabolism of many xenobiotics. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce oxidative stress in cells, leading to the activation of stress-responsive signaling pathways . Additionally, this compound can alter gene expression patterns, particularly those involved in detoxification and stress response . These changes in cellular metabolism can have significant implications for cell function and viability.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. It can bind to enzymes, leading to either inhibition or activation of their activity. For instance, this compound can inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to alterations in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade over time, particularly under conditions of high temperature or light exposure . Long-term exposure to this compound in in vitro or in vivo studies has been shown to result in cumulative effects on cellular function, including increased oxidative stress and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can induce significant toxic effects. For instance, high doses of this compound have been shown to cause methemoglobinemia and oxidative stress in animal models . Additionally, chronic exposure to high doses can lead to adverse effects on liver and kidney function .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its oxidative metabolism. It is metabolized by cytochrome P450 enzymes to form various metabolites, including nitroso and hydroxylamine derivatives. These metabolites can further interact with other biomolecules, leading to changes in metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mechanisms involving specific transporters . Once inside the cell, it can bind to various proteins, affecting its localization and accumulation . The distribution of this compound within tissues can also be influenced by its interactions with binding proteins and other cellular components .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It has been observed to localize in various cellular compartments, including the cytoplasm and mitochondria . The localization of this compound can be influenced by targeting signals and post-translational modifications that direct it to specific organelles . These localization patterns can have significant implications for its biochemical activity and effects on cellular function.

Preparation Methods

4-Nitroaniline-2,3,5,6-D4 can be synthesized through the amination of 4-nitrochlorobenzene with deuterated ammonia (ND3). The reaction involves the substitution of the chlorine atom with the deuterated amino group, resulting in the formation of this compound . The reaction conditions typically include a temperature range of 100-150°C and a pressure of 1-2 atm . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-Nitroaniline-2,3,5,6-D4 undergoes various chemical reactions, including:

Substitution: The amino group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, potassium permanganate, and various acids and bases . Major products formed from these reactions include 4-aminophenol, 4-nitrosophenol, and various substituted derivatives .

Scientific Research Applications

4-Nitroaniline-2,3,5,6-D4 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

Proteomics Research: It is used as a biochemical marker in proteomics research to study protein structures and functions.

Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceuticals, including antibiotics and anti-inflammatory drugs.

Dye Production: It is used in the production of dyes and pigments for textiles and other materials.

Analytical Chemistry: It is used as a standard in analytical chemistry for the quantification and identification of various compounds.

Comparison with Similar Compounds

4-Nitroaniline-2,3,5,6-D4 is similar to other nitroaniline derivatives, such as 2-nitroaniline and 3-nitroaniline . its uniqueness lies in the presence of deuterium atoms, which makes it useful in isotopic labeling studies . The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in various analytical techniques . Other similar compounds include 4-nitroaniline, 4-nitrophenylamine, and 4-nitrobenzenamine .

Biological Activity

4-Nitroaniline-2,3,5,6-D4 (4-NA-d4) is a deuterated analogue of 4-nitroaniline, characterized by the presence of deuterium atoms at the 2, 3, 5, and 6 positions of the benzene ring. This compound has garnered attention in various scientific fields due to its unique properties and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₆H₂D₄N₂O₂

- Molecular Weight : Approximately 142.17 g/mol

- Structure : The deuteration modifies the compound's reactivity and metabolic pathways compared to its non-deuterated counterpart.

Mechanisms of Biological Activity

-

Interaction with Cytochrome P450 Enzymes :

- 4-NA-d4 has been shown to interact with cytochrome P450 enzymes, which play a crucial role in the oxidative metabolism of xenobiotics. This interaction can lead to increased oxidative stress within cells and activation of stress-responsive signaling pathways.

-

Induction of Mutations :

- Research indicates that 4-NA-d4 can induce mutations in bacterial models and exhibit clastogenic effects in mammalian cells. This suggests potential genotoxic properties that warrant further investigation.

-

Formation of Methemoglobin :

- Similar to its parent compound, 4-nitroaniline, 4-NA-d4 can lead to the formation of methemoglobin in humans and animals, which affects oxygen transport in the bloodstream.

Case Studies

-

Metabolic Pathway Tracing :

- In studies where 4-NA-d4 was introduced into biological systems, researchers traced its metabolic pathways by analyzing the incorporation of deuterium into downstream metabolites. This approach provided insights into the specific enzymes involved in these metabolic processes.

- Toxicological Assessments :

Data Table: Comparison with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Nitroaniline | Nitro group at position 4 | Non-deuterated; more reactive |

| 2-Nitroaniline | Nitro group at position 2 | Different position affects reactivity |

| Aniline | Amino group instead of nitro | Lacks nitro functionality |

| 3-Nitroaniline | Nitro group at position 3 | Different position affects reactivity |

| This compound | Deuterated at positions 2,3,5,6 | Facilitates tracing in metabolic studies |

Applications in Research

The unique isotopic labeling of 4-NA-d4 makes it a valuable tool in various research applications:

- NMR Spectroscopy : Used as an internal standard for accurate chemical shift measurements due to its distinct deuterium signals.

- Metabolic Studies : Its ability to trace metabolic pathways enhances our understanding of drug metabolism and xenobiotic interactions within biological systems.

- Environmental Monitoring : The compound's effects on aquatic life make it relevant for studies assessing environmental toxicity and safety .

Properties

IUPAC Name |

2,3,5,6-tetradeuterio-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H,7H2/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYMLOMAKGOJONV-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])[N+](=O)[O-])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.